1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is a heterocyclic compound that belongs to the family of isoquinoline derivatives. These compounds are known for their diverse pharmacological properties and have been studied extensively for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazine ring fused to an isoquinoline core, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline typically involves the reaction of homocalycotomine with aryl isothiocyanates to form thioureas. These thioureas are then treated with methyl iodide and alkaline conditions to yield the desired compound . Another method involves the treatment of thioureas with ethanolic hydrogen chloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The thiazine ring’s nitrogen and sulfur atoms play a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions. These interactions can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,6,7,11b-Tetrahydro-2H,4H-[1,3]oxazino[4,3-a]isoquinoline: Similar structure but with an oxygen atom in place of sulfur.
1,6,7,11b-Tetrahydro-2H,4H-[1,3]oxazino[4,3-a]isoquinoline: Another analog with different substituents on the isoquinoline ring.
Uniqueness
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazine ring can engage in unique interactions not possible with oxygen, leading to different pharmacological profiles and reactivity patterns .
Properties
CAS No. |
63006-91-7 |
---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1,2,4,6,7,11b-hexahydro-[1,3]thiazino[4,3-a]isoquinoline |
InChI |
InChI=1S/C12H15NS/c1-2-4-11-10(3-1)5-7-13-9-14-8-6-12(11)13/h1-4,12H,5-9H2 |
InChI Key |
UJVVRZSSTYPMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN2C1C3=CC=CC=C3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.